molecular formula C8H7N B1282359 2-Ethynyl-5-methylpyridine CAS No. 30413-61-7

2-Ethynyl-5-methylpyridine

Cat. No. B1282359
CAS RN: 30413-61-7
M. Wt: 117.15 g/mol
InChI Key: RENKQEMYPXHMKI-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylpyridine is a compound that can be inferred to have a pyridine core structure with a methyl group at the 5-position and an ethynyl group at the 2-position. While the specific compound is not directly discussed in the provided papers, related compounds and their chemistry can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 5,5'-[(4-hexadecyloxyphenyl)ethynyl]-2,2'-bipyridine . Additionally, the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine involves Corey–Fuchs olefination and subsequent hydrolysis . These methods suggest that the synthesis of 2-ethynyl-5-methylpyridine could potentially be achieved through similar palladium-catalyzed reactions or by modifying existing methyl groups on the pyridine ring through olefination techniques.

Molecular Structure Analysis

The molecular structure of 2-ethynyl-5-methylpyridine would likely exhibit resonance stabilization due to the conjugated system involving the ethynyl group and the aromatic pyridine ring. The anion of 2-ethynyl-1-methylpyridinium salts, for example, is described as having mesomeric betaine or cumulene-type structures . This suggests that 2-ethynyl-5-methylpyridine may also exhibit interesting resonance forms, potentially impacting its reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, methyl 5-iodopyridine-2-carboximidate reacts with amino groups of proteins, which could be a relevant reaction for 2-ethynyl-5-methylpyridine if it possesses similar reactive sites . Furthermore, the presence of an ethynyl group in the structure could allow for additional cross-coupling reactions, as seen with other ethynyl-substituted pyridines .

Physical and Chemical Properties Analysis

The physical properties of 2-ethynyl-5-methylpyridine can be speculated based on related compounds. For example, 5,5'-[(4-hexadecyloxyphenyl)ethynyl]-2,2'-bipyridine exhibits thermotropic liquid crystalline behavior , suggesting that the ethynyl group can influence the material properties of pyridine derivatives. The photophysical properties of polymeric materials containing ethynyl-linked bipyridine units have been studied, indicating that the π-conjugation in these systems can be restricted by torsional motions . This could imply that 2-ethynyl-5-methylpyridine may have unique optical properties due to its conjugated system.

Scientific Research Applications

Palladium Complex Formation and Mesomeric Betaines

2-Ethynyl-5-methylpyridine is involved in the formation of palladium complexes. The anion of 2-ethynyl-1-methylpyridinium salts, which polymerize rapidly, can be represented as the mesomeric betaine 1-methylpyridinium-2-acetylide or as the cumulene-type structure 1-methylpyridin-2-allenylidene. These palladium complexes are prepared starting from 2-ethynylpyridine and then followed by methylation to the title compounds. Results from calculations and spectroscopic measurements are discussed with respect to the zwitterionic or allenylidene resonance forms (Haindl et al., 2016).

Synthesis of Heterosubstituted Naphthyridines

3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones are synthesized via Pd-catalyzed carbonylative coupling, which involves 2-ethynyl-5-methylpyridine. This leads to the formation of 4-heterosubstituted 2-aryl[1,8]naphthyridines, showcasing its role in creating complex molecular structures (Abbiati et al., 2002).

Role in Photocatalysis

Ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, including 2-ethynyl-5-methylpyridine, are used in synthesizing ruthenium-based photocatalysts. These photocatalysts are studied for their electronic structures, photochemical, and redox properties, indicating the chemical's significance in photocatalytic applications (Davidson et al., 2015).

Catalysis in Organic Synthesis

2-Ethynyl-5-methylpyridine plays a role in the catalysis of ortho-ethynylation of phenols. This process involves ethynylation at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3 and lithium phenoxide, demonstrating its use in complex organic synthesis reactions (Kobayashi et al., 2002).

Molecular Electronics and Nano-Actuators

The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes 2-ethynyl-5-methylpyridine, shows potential for use in molecular electronics. It exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory operated with an external field or as a nano-actuator (Derosa et al., 2003).

properties

IUPAC Name

2-ethynyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKQEMYPXHMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539549
Record name 2-Ethynyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-methylpyridine

CAS RN

30413-61-7
Record name 2-Ethynyl-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5-methyl-2-((trimethylsilyl)ethynyl)pyridine (12-1) (4.16 g, 22 mmol) in THF was added tetra-n-butylammonium fluoride (44 mL, 44 mmol) at rt and the solution was stirred for 1 h. The solvent was removed under reduced pressure. The residue was purified by silca gel chromatography with eluent of PE/EA (20/1). The product was obtained as yellow oil (1.78 g, 69%). 1H NMR (400 MHz, CDCl3) δ 8.42 (s, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.38 (d, J=7.9 Hz, 1H), 3.10 (s, 1H), 2.35 (s, 3H); LRMS (ES) calculated M+H for C8H8N, 118.2. Found: 118.3.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Poveda, Á Vivancos, D Bautista… - Chemical …, 2020 - pubs.rsc.org
… The reactions with 2-ethynylpyridine and 2-ethynyl-5-methylpyridine with 3aa led to cationic tris-chelate complexes (9a or 9b, respectively), formally resulting from the hydroplatination of …
Number of citations: 8 pubs.rsc.org
H Guo - 2013 - search.proquest.com
… The solution was directly mixed with 2-ethynyl-5-methylpyridine (145 mg, 1.24 mmol, 1 eq), copper(II) sulfate pentahydrate (122 mg, 0.49 mmol, 0.4 eq), sodium ascorbate (440 mg, 2.22 …
Number of citations: 4 search.proquest.com
M Nawaz, MF Ibad, RA Khera, V Iaroshenko… - Organic & …, 2011 - pubs.rsc.org
… Starting with 2-ethynyl-5-methylpyridine 9 (234 mg, 2.0 mmol) and diene A (0.35 mL, 3.0 mmol), 10a was isolated as colorless greenish viscous liquid (219 mg, 55%); 1 H NMR (300 …
Number of citations: 14 pubs.rsc.org

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